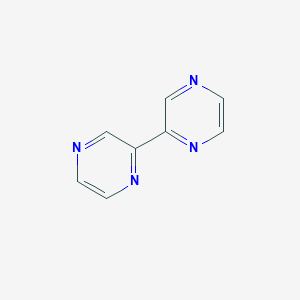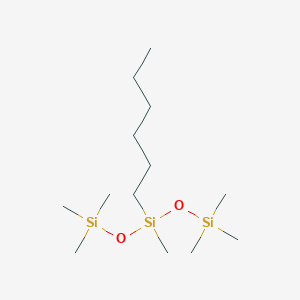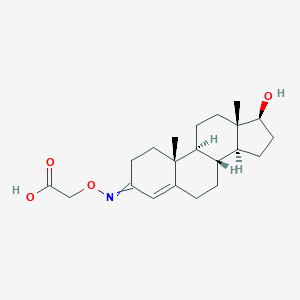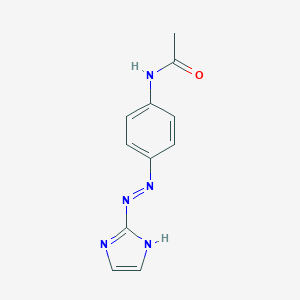
诺氟西汀
描述
诺氟西汀是氟西汀的主要活性代谢产物,氟西汀是一种广泛使用的抗抑郁药。它属于选择性5-羟色胺再摄取抑制剂(SSRIs)类别,以其在氟西汀药理作用中的作用而闻名。 诺氟西汀是通过氟西汀的N-去甲基化形成的,并保留了类似的药理特性,对氟西汀的治疗效果和副作用有重大贡献 .
科学研究应用
诺氟西汀在科学研究中有着广泛的应用,包括:
化学: 用作分析化学中定量生物样本中氟西汀及其代谢产物的参考标准。
生物学: 研究其对神经递质系统(特别是5-羟色胺)的影响,以及其在调节情绪和行为中的作用。
医学: 研究其治疗抑郁症、焦虑症和其他精神疾病的治疗潜力。它也用于药代动力学研究,以了解氟西汀的代谢和分布。
作用机制
诺氟西汀主要通过抑制突触间隙中5-羟色胺(5-HT)的再摄取来发挥其作用,从而增加大脑中5-羟色胺的可用性。该作用是通过诺氟西汀与5-羟色胺转运蛋白(SERT)的结合而介导的,阻止5-羟色胺重新吸收进入突触前神经元。5-羟色胺水平的升高增强了神经传递,并有助于抗抑郁作用。 诺氟西汀还表现出弱的去甲肾上腺素再摄取抑制,这可能有助于其整体药理特征 .
生化分析
Biochemical Properties
Norfluoxetine, like fluoxetine, inhibits the reuptake of serotonin, thereby increasing the concentration of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is thought to be the primary mechanism underlying its antidepressant effects .
Cellular Effects
Norfluoxetine can influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in cellular growth and proliferation, suggesting a role in neurogenesis .
Molecular Mechanism
The molecular mechanism of action of Norfluoxetine involves binding to the serotonin transporter, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Temporal Effects in Laboratory Settings
The effects of Norfluoxetine can change over time in laboratory settings. For example, chronic treatment with Norfluoxetine can lead to adaptive changes in the brain, such as alterations in the expression of certain genes .
Dosage Effects in Animal Models
The effects of Norfluoxetine can vary with different dosages in animal models. Higher doses can lead to more pronounced effects, but may also increase the risk of adverse effects .
Metabolic Pathways
Norfluoxetine is involved in various metabolic pathways. It is metabolized by the liver, primarily via the cytochrome P450 system .
Transport and Distribution
Norfluoxetine is widely distributed in the body. It can cross the blood-brain barrier and is found in high concentrations in the brain .
Subcellular Localization
Norfluoxetine, being a lipophilic compound, can diffuse across cell membranes and can therefore be found throughout the cell . Its primary site of action is the presynaptic neuron, where it binds to the serotonin transporter .
准备方法
合成路线和反应条件: 诺氟西汀是通过氟西汀的N-去甲基化过程合成的。该反应通常涉及使用去甲基化试剂,如氢化锂铝 (LiAlH4) 或三溴化硼 (BBr3),在受控条件下进行。 该反应在惰性气氛中进行,通常使用四氢呋喃 (THF) 或二氯甲烷 (DCM) 等溶剂来促进该过程 .
工业生产方法: 在工业环境中,诺氟西汀的生产涉及使用优化的反应条件对氟西汀进行大规模的N-去甲基化,以确保高产率和纯度。 该过程可能包括通过重结晶或色谱法纯化步骤,以从反应混合物中分离出诺氟西汀 .
反应类型:
氧化: 诺氟西汀可以进行氧化反应,通常由高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等氧化剂促进。
还原: 诺氟西汀的还原可以使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂实现。
取代: 诺氟西汀可以参与取代反应,其中分子上的官能团被其他基团取代。这些反应的常用试剂包括卤素(例如,氯、溴)和亲核试剂(例如,氢氧化物、胺)。
常用试剂和条件:
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在催化剂存在下或在紫外光照射下进行卤化。
主要形成的产物:
氧化: 形成相应的氧化物或羟基化衍生物。
还原: 形成还原胺或醇。
取代: 形成卤化衍生物或取代胺.
相似化合物的比较
诺氟西汀类似于其他SSRIs,如氟西汀、帕罗西汀和舍曲林。它在药代动力学性质和作为氟西汀活性代谢产物的作用方面是独特的。 与作为外消旋混合物给药的氟西汀不同,诺氟西汀以对映异构体(R-和S-诺氟西汀)的形式存在,其中S-对映异构体在抑制5-羟色胺再摄取方面更有效 .
类似化合物:
氟西汀: 母体化合物,广泛用作抗抑郁药。
帕罗西汀: 另一种SSRI,具有相似的治疗效果,但药代动力学性质不同。
舍曲林: 一种SSRI,具有不同的化学结构,但具有相似的作用机制。
属性
IUPAC Name |
3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQRCHMSJFFONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866540 | |
| Record name | Norfluoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83891-03-6 | |
| Record name | Norfluoxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83891-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfluoxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083891036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norfluoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORFLUOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8D70XE2F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norfluoxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of norfluoxetine?
A1: Norfluoxetine, the major active metabolite of fluoxetine, primarily acts as a potent and selective serotonin reuptake inhibitor (SSRI). [, , , , , , , , ] This means it blocks the reabsorption of serotonin in the synapse, increasing its availability to bind with postsynaptic receptors. [, , , ]
Q2: Does norfluoxetine have other effects besides serotonin reuptake inhibition?
A2: While primarily known for its SSRI activity, norfluoxetine can also influence other neurotransmitter systems. Studies suggest it may inhibit dopamine and noradrenaline reuptake at higher concentrations. [] Additionally, research has shown potential effects on GABAergic transmission in the hippocampus, influencing GABA release and interacting with GABAA receptors. []
Q3: What is the molecular formula and weight of norfluoxetine?
A3: The molecular formula of norfluoxetine is C16H19F3NO, and its molecular weight is 307.33 g/mol.
Q4: Is there any spectroscopic data available for norfluoxetine?
A5: While the provided abstracts don't delve into specific spectroscopic data, various analytical techniques have been employed to characterize and quantify norfluoxetine. These include gas chromatography-mass spectrometry (GC-MS), [, ] high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, [, , , , , , ] fluorescence detection after precolumn derivatization, [] and tandem mass spectrometry (LC/MS/MS). []
Q5: What is the absorption and distribution profile of norfluoxetine?
A6: Norfluoxetine is readily absorbed after oral administration of fluoxetine and distributes widely throughout the body, including the brain and breast milk. [, , , , , ] It exhibits a high volume of distribution, indicating extensive tissue binding. []
Q6: How is norfluoxetine metabolized and excreted?
A7: While primarily a metabolite itself, norfluoxetine undergoes further metabolism, although at a slower rate than fluoxetine. [, , , ] The majority of fluoxetine and its metabolites, including norfluoxetine, are ultimately excreted in the urine. []
Q7: What is the elimination half-life of norfluoxetine?
A8: Norfluoxetine has a longer elimination half-life compared to fluoxetine, ranging from 7 to 9 days. [] This long half-life contributes to its persistence in the body, even after discontinuation of fluoxetine.
Q8: Are there differences in the pharmacokinetics of fluoxetine and norfluoxetine between species?
A10: Yes, significant species differences exist. Studies in baboons show a higher clearance of fluoxetine and a higher metabolite-to-drug ratio of norfluoxetine compared to humans. [] This highlights the importance of considering species-specific metabolic differences when extrapolating data. []
Q9: Can norfluoxetine itself inhibit CYP enzymes?
A12: Yes, norfluoxetine is a potent inhibitor of both CYP2C19 and CYP3A4. [] This inhibition can potentially lead to drug-drug interactions when co-administered with medications metabolized by these enzymes.
Q10: Does the stereochemistry of fluoxetine and norfluoxetine affect their metabolism and interactions?
A13: Yes, both fluoxetine and norfluoxetine exhibit stereoselective metabolism. [, , , ] The S-enantiomer of norfluoxetine is a more potent inhibitor of CYP2C19 and CYP3A4 than the R-enantiomer. [] These stereoselective interactions highlight the importance of considering enantiomeric composition in drug development and interaction assessments.
Q11: What are the potential toxic effects of norfluoxetine?
A14: While generally well-tolerated, high levels of norfluoxetine can potentially lead to toxicity. [, ] The provided research highlights a case report of fatal fluoxetine intoxication with markedly elevated norfluoxetine concentrations in central blood and liver. []
Q12: What analytical methods are commonly used to determine fluoxetine and norfluoxetine concentrations in biological samples?
A15: Several analytical methods have been developed and validated for the quantification of fluoxetine and norfluoxetine. These include GC-MS, [, ] HPLC with UV detection, [, , , , , , ] HPLC with fluorescence detection, [] and LC/MS/MS. []
Q13: Are there any specific considerations for sample preparation when analyzing norfluoxetine?
A16: Sample preparation often involves liquid-liquid extraction from biological matrices, such as plasma or serum. [, , , , , ] One study employed hollow-fibre supported liquid membrane extraction for analyzing norfluoxetine in sewage samples. []
Q14: Has norfluoxetine been investigated for its potential in treating Parkinson's disease?
A17: Yes, preclinical studies have investigated the neuroprotective effects of norfluoxetine in Parkinson's disease models. [] Research suggests that it might protect dopamine neurons by inhibiting microglia-derived oxidative stress. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)


![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)

![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)
![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)





